1-ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine
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Overview
Description
1-Ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1-ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine typically involves the reaction of appropriate pyrazole derivatives under specific conditions. One common method involves the alkylation of 1H-pyrazole with ethyl halides in the presence of a base, followed by further functionalization to introduce the amine group at the 3-position. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-Ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Reaction conditions often involve refluxing, stirring, and maintaining specific temperatures.
Scientific Research Applications
1-Ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and coordination complexes.
Medicine: It is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
1-Ethyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine can be compared with other pyrazole derivatives, such as:
1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanol: Similar in structure but with different functional groups, leading to varied chemical reactivity and applications.
1-(1-Methyl-1H-pyrazol-4-yl)-ethanone: Another pyrazole derivative with distinct properties and uses.
Bis(benzimidazole) complexes: These compounds share some structural similarities but have different biological and chemical properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-ethyl-5-(pyrazol-1-ylmethyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-2-14-8(6-9(10)12-14)7-13-5-3-4-11-13/h3-6H,2,7H2,1H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCDVWQXVNHKDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)CN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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